7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

Description

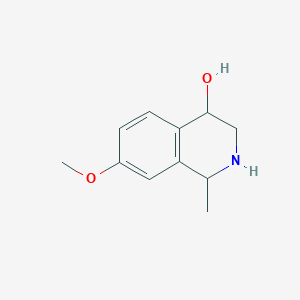

Chemical Structure and Properties 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol (CAS: 1011-43-4; alternative names include (1S)-1,2,3,4-tetrahydro-7-methoxy-1-methyl-6-isoquinolinol) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₃NO₂ (MW: 207.22 g/mol) . Its structure features:

- A methoxy group (-OCH₃) at position 5.

- A methyl group (-CH₃) at position 1.

- A hydroxyl group (-OH) at position 3.

This compound is a chiral molecule, often studied in enantiomerically pure forms (e.g., (1S)-configuration) for pharmacological relevance . It is synthesized via cyclization reactions or modifications of pre-existing isoquinoline scaffolds .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C11H15NO2/c1-7-10-5-8(14-2)3-4-9(10)11(13)6-12-7/h3-5,7,11-13H,6H2,1-2H3 |

InChI Key |

CNXLBIYGCIUDKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC(=C2)OC)C(CN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form.

Reduction: Reduction reactions can further saturate the ring or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

Biological Activities

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been studied for several biological activities:

Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated its efficacy on human cancer cells including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| HT-29 | 15.3 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal viability and reduce apoptosis in cultured neurons exposed to neurotoxic agents. Mechanistically, it is believed to modulate signaling pathways related to oxidative stress and inflammation .

Anti-inflammatory Effects

Studies indicate that this compound can reduce inflammation markers in animal models of arthritis. For instance, a study reported a significant decrease in paw swelling in rats treated with the compound compared to controls .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound in xenograft models of human tumors. Results showed that administration of the compound at doses of 20 mg/kg led to a tumor growth inhibition rate of approximately 60% compared to untreated controls .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In vivo studies have illustrated the potential of this compound in alleviating cognitive deficits associated with Alzheimer's disease. Mice treated with this compound demonstrated improved memory performance on behavioral tests alongside reduced amyloid plaque accumulation .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its exact mechanism are limited, but its isoquinoline core suggests it may interact with neurotransmitter systems and other cellular targets .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Physicochemical and Pharmacological Differences

- Solubility: The hydrochloride salts (e.g., 5,8-dimethoxy analog) exhibit higher aqueous solubility compared to non-ionic forms, making them preferable for drug formulations .

- logP : Hydrophobic substituents (e.g., benzyl groups in CAS 485-19-8) increase logP, enhancing membrane permeability but reducing solubility .

- Stereochemistry : Enantiomers of 7-methoxy-1-methyl derivatives show distinct binding affinities to biological targets, as seen in alkaloid research .

Biological Activity

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as salsoline, is a compound belonging to the class of tetrahydroisoquinolines. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 193.24 g/mol

- CAS Number : 89-31-6

- IUPAC Name : (1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 89-31-6 |

| LogP | 1.14 |

| Solubility | 2.51 g/L |

Pharmacological Effects

This compound exhibits various biological activities:

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against oxidative stress and neuroinflammation. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Animal studies have shown that salsoline may possess antidepressant-like effects. It appears to influence serotonin and dopamine pathways in the brain.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, suggesting its potential use in inflammatory disorders.

The mechanisms through which this compound exerts its effects include:

- Modulation of Neurotransmitter Systems : The compound interacts with serotonin and dopamine receptors, enhancing mood and cognitive functions.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in neuronal cells.

Study on Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of salsoline on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with salsoline significantly reduced cell death and oxidative damage markers compared to untreated controls .

Antidepressant-Like Effects in Animal Models

In a study published in Pharmacology Biochemistry and Behavior, researchers administered salsoline to mice subjected to chronic mild stress. The results showed a significant reduction in depressive-like behaviors as assessed by the forced swim test and sucrose preference test .

Anti-inflammatory Activity

Research published in Frontiers in Pharmacology reported that salsoline exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.